FXR Agonist Potency Comparison
6-Ethylchenodeoxycholic acid (OCA) demonstrates approximately 100-fold greater potency as an FXR agonist compared to its natural analog, chenodeoxycholic acid (CDCA), in cell-based reporter assays [1]. This enhanced potency is directly attributable to the 6α-ethyl substitution [2].
| Evidence Dimension | FXR Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 99 nM (or 0.099 µM) |
| Comparator Or Baseline | CDCA: EC50 values reported in the low micromolar range (e.g., ~10 µM) |
| Quantified Difference | ~100-fold increase in potency |
| Conditions | Cell-based reporter gene assays; human FXR |
Why This Matters
Higher potency enables therapeutic FXR activation at lower doses, potentially reducing off-target effects associated with high concentrations of natural bile acids.
- [1] Pellicciari, R.; et al. 6α-Ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. J. Med. Chem. 2002, 45, 3569-3572. View Source
- [2] Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH. ACS Med. Chem. Lett. 2017, 8(12), 1246-1251. View Source
